[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate
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Overview
Description
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is a synthetic analog of the naturally occurring neuropeptide Substance P. This compound is modified to enhance its stability and biological activity, making it a valuable tool in scientific research. Substance P is known for its role in pain perception and inflammation, and its analogs are used to study these processes in greater detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are used to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Scientific Research Applications
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is widely used in scientific research due to its enhanced stability and activity. Some key applications include:
Neuroscience: Studying pain pathways and neuroinflammation.
Pharmacology: Developing new analgesics and anti-inflammatory drugs.
Cell Biology: Investigating cell signaling pathways and receptor interactions.
Medical Research: Exploring potential therapeutic uses in conditions like chronic pain and inflammatory diseases.
Mechanism of Action
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and other mediators. The compound’s modifications enhance its binding affinity and resistance to enzymatic degradation, making it a potent tool for studying NK1 receptor-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Substance P: The natural neuropeptide with similar biological functions.
[D-Arg1,D-Phe5,D-Trp7,9]-Substance P: Another analog with slightly different modifications.
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P amide: An analog with an amide group instead of an acetate.
Uniqueness
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is unique due to its specific modifications, which enhance its stability and activity compared to other analogs. These properties make it particularly useful for in vivo studies and therapeutic development.
Properties
Molecular Formula |
C81H113N19O14 |
---|---|
Molecular Weight |
1576.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H109N19O12.C2H4O2/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85;1-2(3)4/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86);1H3,(H,3,4)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+;/m1./s1 |
InChI Key |
NFPZHEISPHLQHZ-YJEREJMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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